![molecular formula C14H13NO3 B1374108 4-(4-Hydroxyphenoxy)-3-methylbenzamide CAS No. 1179251-46-7](/img/structure/B1374108.png)
4-(4-Hydroxyphenoxy)-3-methylbenzamide
Overview
Description
The compound “4-(4-Hydroxyphenoxy)-3-methylbenzamide” likely belongs to the class of organic compounds known as phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic phenyl ring . It seems to be a derivative of benzoic acid, which is often used in the synthesis of various other compounds .
Synthesis Analysis
While specific synthesis methods for “4-(4-Hydroxyphenoxy)-3-methylbenzamide” are not available, similar compounds such as poly[4‐(4‐hydroxyphenoxy) benzoic acid] have been synthesized by the bulk polycondensation of 4‐(4‐acetoxyphenoxy) benzoic acid .Molecular Structure Analysis
The molecular structure of “4-(4-Hydroxyphenoxy)-3-methylbenzamide” is likely to be characterized by the presence of a benzamide group, a phenol group, and a methoxy group .Chemical Reactions Analysis
While specific chemical reactions involving “4-(4-Hydroxyphenoxy)-3-methylbenzamide” are not available, similar compounds such as 3-(3,5-diiodo-4-hydroxyphenoxy)phenol and 3-(3,5-diiodo-4-hydroxyphenoxy)-4-chlorophenol have been synthesized from 2,4,6-triiodophenol with corresponding reagents .Scientific Research Applications
Pharmaceutical Development
4-(4-Hydroxyphenoxy)-3-methylbenzamide: is a compound that has potential applications in the development of pharmaceuticals. It can serve as a key intermediate in the synthesis of various drugs. For instance, derivatives of this compound have been studied for their role in biosynthesis pathways for producing enantiomerically pure phenoxypropionic acid herbicides . These herbicides are known for their high efficacy and low toxicity, which makes the compound valuable for pharmaceutical research and development.
Organic Synthesis
In the realm of organic chemistry, 4-(4-Hydroxyphenoxy)-3-methylbenzamide is utilized as a building block for complex organic molecules. It’s particularly useful in the synthesis of m-aryloxy phenols, which are important for creating bioactive natural products and conducting polymers . These compounds find applications in various industries, including plastics, adhesives, and coatings, due to their thermal stability and flame resistance.
Bioprocessing
The compound is also significant in bioprocessing applications. It can be involved in the production of biochemicals through microbial fermentation or enzymatic processes. The high-throughput screening methods developed for its derivatives can be a potential tool for screening strains producing other important phenolic compounds .
Cell Culture and Transfection
In cell biology, 4-(4-Hydroxyphenoxy)-3-methylbenzamide and its derivatives can be used in cell culture and transfection processes. These applications are crucial for genetic engineering and molecular biology research, where the compound’s properties can enhance the efficiency of these processes .
Sensor Technology
The compound’s derivatives have been explored for use in sensor technology. For example, polymers containing phenol derivatives like 4-(4-Hydroxyphenoxy)-3-methylbenzamide exhibit high hydrogen bond acidity, making them suitable for use as sensor layers in gas sensors .
Liquid Crystal Polymers
Lastly, 4-(4-Hydroxyphenoxy)-3-methylbenzamide is a precursor for synthesizing liquid crystal polymers (LCPs). These polymers are of interest due to their unique properties, such as high-performance materials for advanced technological applications .
properties
IUPAC Name |
4-(4-hydroxyphenoxy)-3-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-8-10(14(15)17)2-7-13(9)18-12-5-3-11(16)4-6-12/h2-8,16H,1H3,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLDPOFSEVSSTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)OC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyphenoxy)-3-methylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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